An In-depth Technical Guide to L-Histidine, Methyl Ester: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to L-Histidine, Methyl Ester: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of L-Histidine, methyl ester, a critical derivative of the essential amino acid L-histidine. Primarily available and utilized in its more stable dihydrochloride salt form, this compound is a cornerstone in various biochemical and pharmaceutical research applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structure, synthesis, and practical applications, grounded in authoritative scientific principles.
Introduction: The Significance of L-Histidine, Methyl Ester
L-Histidine, methyl ester is a versatile molecule that serves as a valuable tool in the study of biological systems and the synthesis of complex molecules. The esterification of the carboxylic acid group of L-histidine modifies its chemical properties, making it a unique building block in peptide synthesis and a probe for studying enzymatic mechanisms. Its most prominent role is as an irreversible inhibitor of histidine decarboxylase, the enzyme responsible for the synthesis of histamine.[1] This property makes it indispensable for research into histamine-related pathways, allergic responses, and inflammation.[2] Furthermore, it is a key precursor in the synthesis of bioactive peptides and therapeutics.[2][3]
This guide will delve into the fundamental chemical and physical characteristics of L-Histidine, methyl ester, with a particular focus on its commercially prevalent dihydrochloride salt, providing a robust foundation for its effective application in a laboratory setting.
Physicochemical Properties and Structural Elucidation
The inherent properties of L-Histidine, methyl ester dictate its behavior in chemical reactions and biological assays. For practical laboratory use, it is most commonly supplied as L-Histidine, methyl ester dihydrochloride, which exhibits enhanced stability and solubility in polar solvents.[2]
Key Physicochemical Data
The following table summarizes the core physicochemical properties of L-Histidine, methyl ester and its dihydrochloride salt for easy reference.
| Property | L-Histidine, methyl ester | L-Histidine, methyl ester dihydrochloride |
| Molecular Formula | C₇H₁₁N₃O₂[2] | C₇H₁₁N₃O₂ · 2HCl[3] |
| Molecular Weight | 169.18 g/mol [2] | 242.10 g/mol [4] |
| Appearance | - | White powder[3] |
| Melting Point | - | ~200-207 °C (decomposes)[3][4] |
| Optical Rotation | - | [α]20/D +9.0° to +10 ± 2° (c=2 in H₂O)[3][4] |
| CAS Number | 1499-46-3[1][2] | 7389-87-9[1][3][4] |
| Solubility | - | Readily soluble in water, DMSO, and methanol[2] |
Structural Features and Stereochemistry
L-Histidine, methyl ester retains the fundamental structure of its parent amino acid, featuring a central chiral carbon, a primary amine group, and the characteristic imidazole side chain. The key modification is the conversion of the carboxylic acid to a methyl ester.
The stereochemistry of L-Histidine, methyl ester is critical to its biological activity. As with its parent amino acid, it exists in two enantiomeric forms:
-
L-Histidine, methyl ester: The naturally occurring (S)-configuration, which is preferentially recognized by most enzymatic systems.[2]
-
D-Histidine, methyl ester: The (R)-enantiomer.[2]
The imidazole side chain is a particularly important functional group, contributing to the molecule's unique chemical reactivity and its role in biological processes.[2]
Caption: Chemical structure of L-Histidine, methyl ester.
Synthesis and Purification Protocol
The synthesis of L-Histidine, methyl ester dihydrochloride is a standard procedure in organic chemistry, typically achieved through Fischer esterification. The following protocol outlines a common and reliable method.
Synthesis of L-Histidine, methyl ester dihydrochloride
This protocol is based on the reaction of L-histidine with thionyl chloride in methanol.[5]
Materials:
-
L-histidine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-histidine (e.g., 38.75 g, 240 mmol) in anhydrous methanol (500 ml). Cool the solution in an ice bath.[5] The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product and the thionyl chloride reactant.
-
Addition of Thionyl Chloride: While stirring and maintaining the cold temperature, add thionyl chloride (e.g., 27.2 ml, 375 mmol) dropwise to the solution.[5] This exothermic reaction generates hydrochloric acid in situ, which protonates the amino and imidazole groups and catalyzes the esterification. The slow, dropwise addition is a critical safety measure to control the reaction rate and temperature.
-
Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.[5]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 48 hours.[5] The prolonged heating ensures the esterification reaction goes to completion.
-
Concentration and Crystallization: After reflux, concentrate the reaction mixture in vacuo using a rotary evaporator. The product, L-Histidine, methyl ester dihydrochloride, will precipitate as crystals.[5]
-
Isolation and Purification: Filter the crystals and wash them with a small amount of cold methanol. To recover additional product, the methanolic filtrate can be diluted with diethyl ether to induce further precipitation.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: Workflow for the synthesis of L-Histidine, methyl ester dihydrochloride.
Applications in Research and Development
L-Histidine, methyl ester is a versatile tool with a broad range of applications in both basic research and pharmaceutical development.
Enzyme Inhibition and Mechanistic Studies
One of the most significant applications of L-Histidine, methyl ester is its role as an irreversible inhibitor of histidine decarboxylase.[1] This makes it an invaluable tool for:
-
Studying Histamine Synthesis: By blocking the production of histamine, researchers can investigate the downstream effects of histamine depletion in various physiological and pathological processes.[2]
-
Allergy and Inflammation Research: It is used to probe the role of histamine in allergic reactions and inflammatory responses.[2]
-
Enzymatic Assays: It can serve as a substrate in studies of enzyme kinetics and mechanisms, particularly for enzymes that recognize histidine residues.[2][3]
Peptide Synthesis and Drug Development
In the realm of pharmaceutical sciences, L-Histidine, methyl ester serves as a crucial building block:
-
Peptide Synthesis: The esterified carboxyl group provides a protected form of histidine for solution-phase peptide synthesis, preventing unwanted side reactions.[2][4]
-
Drug Targeting: It is used in the development of drugs that target histamine-related pathways.[2][6]
-
Precursor for Bioactive Molecules: It is a key starting material in the synthesis of L-(+)-Ergothioneine, a naturally occurring antioxidant.[2][7]
Biochemical and Structural Biology Research
The unique properties of L-Histidine, methyl ester also lend themselves to other areas of biochemical research:
-
Metabolic Studies: It is utilized in the investigation of histidine metabolism.[2][8]
-
Structural Biology: It can be used to probe the role of histidine residues in protein structure and function.[2]
Stability, Storage, and Safety Considerations
Proper handling and storage of L-Histidine, methyl ester dihydrochloride are paramount to ensure its integrity and the safety of laboratory personnel.
Stability and Storage
L-Histidine, methyl ester dihydrochloride is highly hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.[2] Recommended storage conditions are typically at 0-8 °C.[3] It is incompatible with strong oxidizing agents.[2] It is also important to be aware that L-histidine itself can degrade to trans-urocanic acid, which can be a concern in formulation buffers.[9]
Safety and Handling
As with any chemical reagent, appropriate safety precautions should be taken when handling L-Histidine, methyl ester dihydrochloride.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11]
-
Ventilation: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[10]
-
First Aid:
Always consult the material safety data sheet (MSDS) for complete and detailed safety information before use.[11][13]
Conclusion
L-Histidine, methyl ester, particularly in its dihydrochloride form, is a chemically and biologically significant molecule with broad utility in scientific research and development. Its role as a specific enzyme inhibitor, a versatile building block in synthesis, and a tool for biochemical investigation underscores its importance. A thorough understanding of its chemical properties, structure, and handling requirements, as outlined in this guide, is essential for its successful and safe application in the laboratory.
References
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Na-Methyl-L-histidine methyl ester hydrochloride | 118384-75-1 - J&K Scientific LLC. (n.d.). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]
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Histidine-methyl-ester | C7H12N3O2+ | CID 5289235 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Histidine methyl ester - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
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N'-Methyl-L-histidine methyl ester | C8H13N3O2 | CID 7020092 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Synthesis of K. L-Histidine, methyl ester, dihydrochloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]
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L-Histidine Methyl Ester Dihydrochloride: Your Source for High-Purity Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]
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Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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N(alpha), N-(im)-di-boc-L-Histidine methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]
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L-Histidine, methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]
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Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32(8), 2630–2639. [Link]
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BMRB entry bmse000039 - L-Histidine. (n.d.). BMRB. Retrieved January 10, 2026, from [Link]
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Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082–4085. [Link]
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L-histidine methyl ester dihydrochloride - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
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Cas 80817-46-5,bis(benzotriazol-1-yl)(2-chlorophenyl)phosphate | lookchem. (n.d.). lookchem. Retrieved January 10, 2026, from [Link]
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Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution - MDPI. (2024, August 2). MDPI. Retrieved January 10, 2026, from [Link]
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